

2-Aminoindan: A Technical Guide to a Rigid Amphetamine Analogue

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Compound of Interest

Compound Name: 2-Aminoindan

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoindan (2-AI) is a psychoactive substance and a conformationally rigid analogue of amphetamine.[1] Its structure, where the ethylamine side chain of amphetamine is cyclized into an indan ring, provides a valuable tool for structure-activity relationship studies of psychostimulants.[2][3] This technical guide provides an in-depth analysis of 2-AI, focusing on its chemical properties, pharmacological profile as a monoamine releasing agent, and its comparative effects with amphetamine. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

2-Aminoindan, also known as 2-indanamine, is a cyclic analogue of amphetamine.[4][5] The key structural difference is the cyclization of the amphetamine side-chain, which restricts its conformational freedom.[3]

Table 1: Chemical Identifiers and Properties of **2-Aminoindan**

Property	Value	Reference
IUPAC Name	2,3-dihydro-1H-inden-2-amine	[6]
Synonyms	2-Indanamine, SU-8629	[6]
CAS Number	2975-41-9	[6]
Molecular Formula	C ₉ H ₁₁ N	[6]
Molar Mass	133.194 g/mol	[6]

Synthesis

Several synthetic routes for **2-aminoindan** have been reported. One common method involves the reduction of 2-indanone oxime.[7] Another approach starts from indene, which undergoes addition and subsequent reduction.[8] A distinct method involves the isomerization of 1,2,3,4-tetrahydroisoquinoline in the presence of a solid acid catalyst.[9]

Experimental Protocol: Synthesis via Isomerization of Tetrahydroisoquinoline

This protocol is adapted from a patented method for the production of **2-aminoindan**.[9]

- **Reaction Setup:** A reaction vessel is charged with 1,2,3,4-tetrahydroisoquinoline and a solid acid catalyst (e.g., a zeolite-based catalyst).
- **Isomerization:** The mixture is heated under pressure, leading to the isomerization of the tetrahydroisoquinoline ring system to form **2-aminoindan**.
- **Purification:** The resulting reaction mixture is subjected to distillation to isolate **2-aminoindan**. Purity can be assessed by gas chromatography.
- **Salt Formation (Optional):** The purified **2-aminoindan** base can be reacted with an appropriate acid (e.g., hydrochloric acid, sulfuric acid) in an organic solvent to form the corresponding salt, which can then be isolated by filtration.[9]

Pharmacological Profile

2-Aminoindan primarily acts as a monoamine releasing agent, showing selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) over the serotonin transporter (SERT).[6][7] This profile is similar to that of (+)-amphetamine.[7]

Monoamine Transporter Interactions

The interaction of 2-AI with monoamine transporters has been characterized through in vitro release assays and radioligand binding studies.

Table 2: Monoamine Release Potency (EC₅₀, nM) of **2-Aminoindan** and Related Compounds

Compound	NET	DAT	SERT	Reference
2-Aminoindan (2-AI)	86	439	>10,000	[6][7]
(+)-Amphetamine	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results	
MDAI	117	1,334	114	[6]
MMAI	3,101	>10,000	31	[6]
5-MeO-AI	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results	

Table 3: Binding Affinity (K_i, nM) of **2-Aminoindan** for α₂-Adrenergic Receptors

Receptor Subtype	K _i (nM)	Reference
α _{2a}	134	[7][10]
α _{2e}	211	[7][10]
α _{2o}	41	[7][10]

Experimental Protocol: In Vitro Monoamine Release Assay

This protocol is a generalized procedure based on descriptions of synaptosomal neurotransmitter release assays.[\[7\]](#)

- **Synaptosome Preparation:** Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended.
- **Radiolabeling:** Synaptosomes are incubated with a radiolabeled monoamine or a substrate analogue (e.g., [^3H]MPP⁺ for DAT, [^3H]norepinephrine for NET, [^3H]serotonin for SERT) to allow for uptake.
- **Drug Incubation:** The radiolabeled synaptosomes are incubated with various concentrations of the test compound (e.g., **2-aminoindan**).
- **Measurement of Release:** The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
- **Data Analysis:** The concentration-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compound in inducing monoamine release.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a compound to neurotransmitter transporters or receptors.[\[11\]](#)[\[12\]](#)

- **Membrane Preparation:** Brain tissue expressing the target transporter or receptor is homogenized and centrifuged to isolate cell membranes.
- **Assay Setup:** The membrane preparation is incubated with a specific radioligand for the target site (e.g., [^3H]nisoxetine for NET, [^3H]WIN 35,428 for DAT, [^3H]citalopram for SERT) and varying concentrations of the unlabeled test compound (competitor).
- **Incubation and Filtration:** The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

- **Radioactivity Measurement:** The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC_{50} value of the test compound, which is then converted to a K_i value using the Cheng-Prusoff equation.

Behavioral Pharmacology: Comparison with Amphetamine

As a rigid analogue of amphetamine, **2-aminoindan** exhibits some similar behavioral effects, particularly stimulant properties.[\[6\]](#)[\[13\]](#)

Locomotor Activity

Studies in rodents have shown that **2-aminoindan** can produce stimulant effects, though its profile differs from that of amphetamine. While amphetamine robustly increases motor activity, **2-aminoindan** has been reported to have more modest effects and, at certain doses, may even reduce motor activity.[\[13\]](#)

Experimental Protocol: Locomotor Activity Assessment in Rodents

This is a general protocol for measuring locomotor activity in rodents.[\[14\]](#)[\[15\]](#)[\[16\]](#)

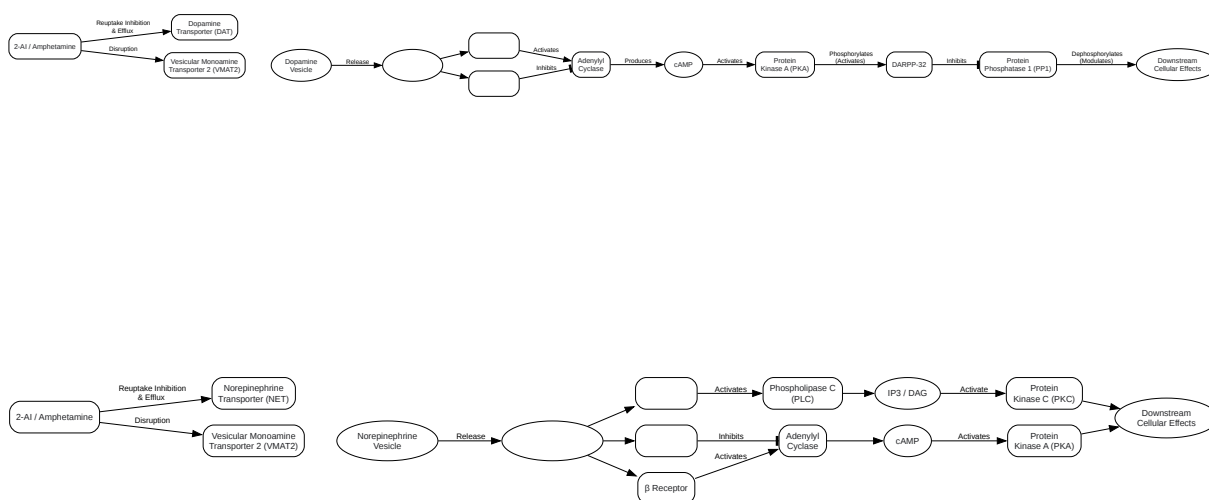
- **Apparatus:** An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
- **Habituation:** Animals are habituated to the testing environment for a set period before drug administration to reduce novelty-induced hyperactivity.
- **Drug Administration:** Animals are administered the test compound (e.g., **2-aminoindan** or amphetamine) or vehicle via a specific route (e.g., intraperitoneal injection).

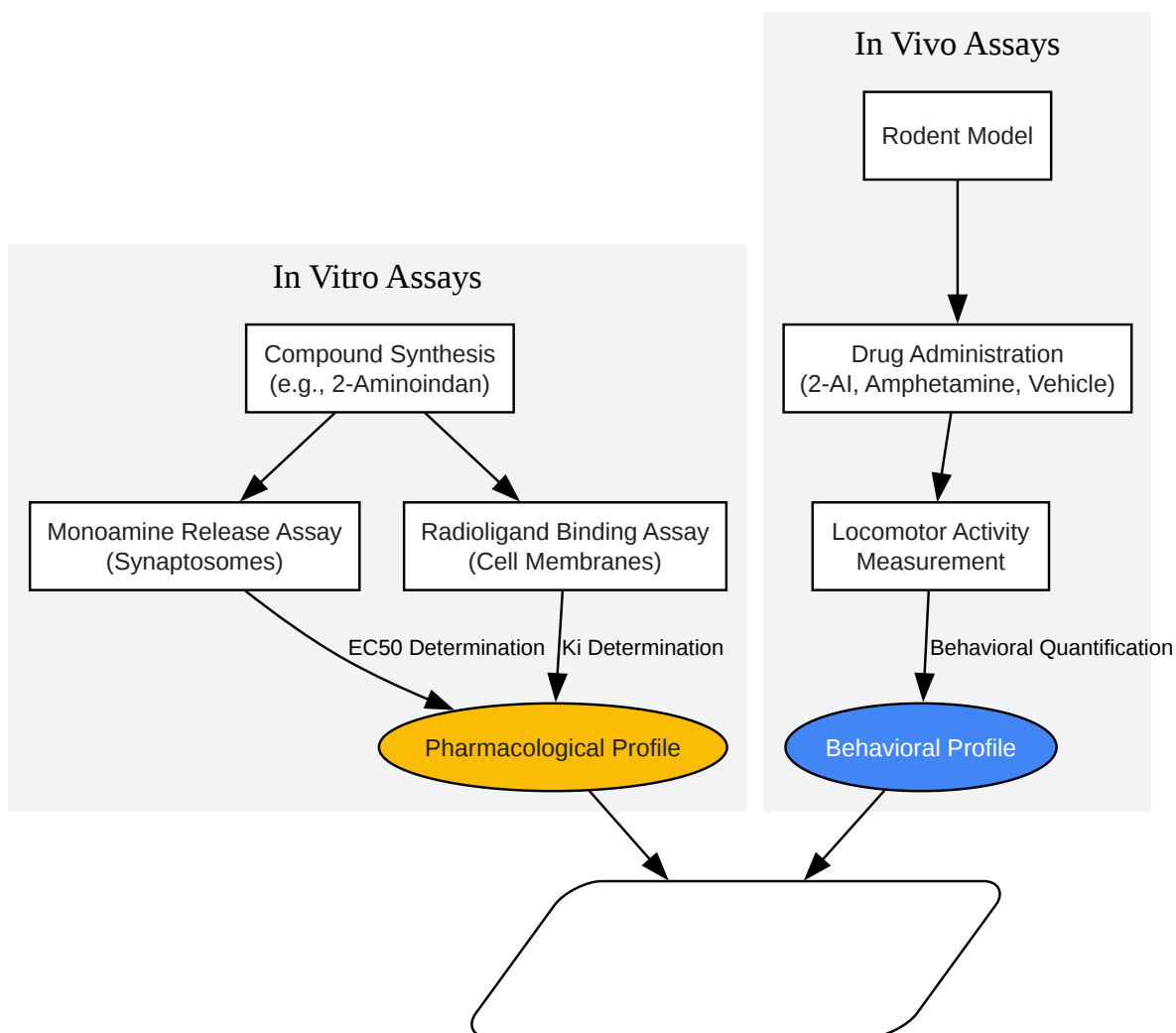
- **Data Collection:** Locomotor activity, measured as beam breaks or distance traveled, is recorded for a defined period following drug administration.
- **Data Analysis:** The locomotor activity data are analyzed to compare the effects of different doses of the test compounds with the vehicle control.

Signaling Pathways

The stimulant effects of **2-aminoindan** and amphetamine are primarily mediated by their ability to increase extracellular concentrations of dopamine and norepinephrine, which then act on their respective postsynaptic receptors to modulate downstream signaling cascades.^{[17][18]}

Dopaminergic Signaling Pathway





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